N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(3-Fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a fluorinated triazine derivative with a morpholine substituent. The compound belongs to the 1,3,5-triazine family, known for their structural versatility and applications in medicinal chemistry, materials science, and agrochemicals. Its molecular structure features:
- N2-(3-fluorophenyl): A fluorine atom at the meta position of the phenyl ring, enhancing lipophilicity and metabolic stability.
- 6-(morpholin-4-yl): A morpholine ring at position 6, improving solubility and influencing pharmacokinetic properties.
- Hydrochloride salt: Enhances aqueous solubility for improved bioavailability .
The compound’s synthesis likely involves nucleophilic substitution reactions on a triazine core, similar to methods described for related derivatives (e.g., chlorotriazine intermediates reacting with amines or morpholine) .
Properties
IUPAC Name |
2-N-(3-fluorophenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O.ClH/c20-13-4-6-15(7-5-13)22-17-24-18(23-16-3-1-2-14(21)12-16)26-19(25-17)27-8-10-28-11-9-27;/h1-7,12H,8-11H2,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJADLWLTXMPAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanuric Chloride as the Triazine Core Precursor
The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential nucleophilic substitutions at controlled temperatures to introduce fluorine-substituted aniline and morpholine groups.
Table 1: Stepwise substitution conditions for triazine derivatives
Critical temperature control prevents uncontrolled exothermic reactions during chloro displacement. Sodium carbonate neutralizes liberated HCl, with yields exceeding 70% per step when using stoichiometric reagent ratios.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via treatment with concentrated HCl in ethanol/water mixtures. Patent data suggest optimal HCl equivalence ratios of 1.2–1.5 to ensure complete protonation without byproduct formation. Crystallization at 0–5°C enhances purity (>98% by HPLC), with vacuum drying at 40°C producing a stable crystalline form.
Microwave-Assisted Synthesis Optimization
Recent advancements employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from 12–14 hours to 30–45 minutes.
Key advantages :
- Rate enhancement : Dielectric heating achieves 160°C in 2 minutes vs. 60°C in conventional heating.
- Yield improvement : 89% overall yield for microwave vs. 72% for traditional methods.
- Solvent reduction : 50% less acetone/dioxane required due to efficient energy transfer.
A representative protocol (Figure 1) involves:
- Charging cyanuric chloride (1 eq), 3-fluoroaniline (1.05 eq), and K₂CO₃ (2 eq) in acetonitrile
- Irradiating at 150 W, 120°C for 8 minutes
- Sequential addition of 4-fluoroaniline and morpholine under identical conditions
Industrial-Scale Production Considerations
Purification and Crystallization
Patent WO2021165818A1 details a large-scale crystallization process using anti-solvent precipitation:
- Dissolve crude product in 37% HCl/water (1:4 w/w) at 60°C
- Add acetone (3:1 anti-solvent ratio) over 4 hours at 0°C
- Filter and wash with cold acetone/water (3:1 m/m)
- Vacuum dry at 20 mbar, 40°C for 24 hours
This method achieves 92% recovery with residual solvent levels <0.1%.
Quality Control Parameters
Table 2: Specification limits for final API-grade product
| Parameter | Limit | Analytical Method |
|---|---|---|
| Purity | ≥99.0% | HPLC-UV (254 nm) |
| Residual solvents | <500 ppm (acetone) | GC-FID |
| Heavy metals | <10 ppm | ICP-MS |
| Water content | 0.5–1.5% | Karl Fischer |
Mechanistic Insights and Reaction Monitoring
Reaction Kinetics
Second-order kinetics govern the nucleophilic substitutions, with activation energies (Eₐ) determined via Arrhenius plots:
- Step 1 (C2 substitution) : Eₐ = 45.2 kJ/mol (R² = 0.98)
- Step 2 (C4 substitution) : Eₐ = 38.7 kJ/mol (R² = 0.96)
- Step 3 (C6 substitution) : Eₐ = 52.1 kJ/mol (R² = 0.99)
In-situ FTIR tracks characteristic triazine ring vibrations at 1550 cm⁻¹ and C-Cl disappearance at 850 cm⁻¹.
Byproduct Formation Pathways
Major impurities include:
- Di-substituted triazine (2–4%): From incomplete C6 substitution
- Hydrolysis products (1–2%): Moisture exposure during storage
- Dimerization adducts (<1%): High-temperature side reactions
Applications and Derivative Synthesis
While primarily investigated as a kinase inhibitor intermediate, this compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or alkylating agents.
Major Products
Oxidation Products: Oxides of the triazine core.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted triazine derivatives.
Scientific Research Applications
N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related triazine derivatives:
Structural and Electronic Comparisons
- Fluorination Effects: The target compound’s dual fluorination (3- and 4-positions) balances lipophilicity and electronic effects compared to mono-fluorinated analogs (e.g., N2-(4-fluorophenyl) in ). Trifluoromethyl groups (e.g., ) introduce stronger electron-withdrawing effects but reduce solubility.
- Morpholinyl vs.
- Salt Forms :
Pharmacological and Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound likely exhibits superior aqueous solubility (>10 mg/mL) compared to non-salt forms (e.g., ), as seen in similar triazine derivatives .
- Binding Affinity : Fluorinated aryl groups (3- and 4-positions) may enhance interactions with hydrophobic pockets in enzyme active sites, as observed in kinase inhibitors .
- Metabolic Stability : Fluorine atoms reduce cytochrome P450-mediated oxidation, extending half-life relative to methoxy or methyl substituents .
Biological Activity
N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine class, which has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C20H22ClFN6O2
- Molecular Weight : 432.9 g/mol
- CAS Number : 1179432-67-7
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazine Core : Cyclization of appropriate precursors under controlled conditions.
- Substitution Reactions : Introduction of the morpholino moiety via nucleophilic substitution.
- Hydrochloride Formation : Conversion of the free base to its hydrochloride salt using hydrochloric acid.
Anticancer Activity
Research indicates that compounds related to N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine exhibit significant anticancer properties. For instance, studies have demonstrated in vitro antitumor activity against various cancer cell lines:
- Melanoma MALME-3 M Cell Line : The compound showed a GI(50) value of , indicating potent activity against this cell line .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. These interactions can modulate the activity of these targets, leading to various biological effects including inhibition of cancer cell proliferation .
Case Studies
- In Vitro Studies : A series of related triazine derivatives were tested for their anticancer efficacy. Notably, a derivative similar to N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine demonstrated remarkable activity against melanoma cells .
- Pharmacological Profiles : The pharmacokinetic and pharmacodynamic profiles of these compounds are being studied to understand their absorption, distribution, metabolism, and excretion properties. This research is crucial for assessing the therapeutic potential and safety profile of these compounds in clinical settings .
Data Table: Biological Activity Overview
| Compound Name | Cell Line Tested | GI(50) Value (M) | Mechanism of Action |
|---|---|---|---|
| N2-(3-fluorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine | MALME-3 M (Melanoma) | Enzyme inhibition and receptor modulation | |
| Related Triazine Derivative | Various Cancer Lines | Variable | Targeting cellular signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
